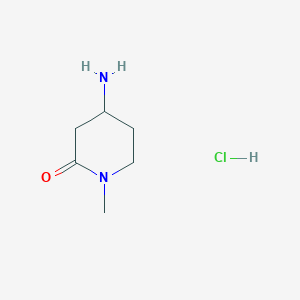

4-Amino-1-methylpiperidin-2-one hydrochloride

Description

Historical context and chemical classification

This compound emerged as a compound of scientific interest through systematic exploration of piperidine derivatives and their pharmaceutical applications. The compound belongs to the lactam class of organic molecules, specifically categorized as a six-membered nitrogen-containing heterocycle with distinctive structural modifications that enhance its utility in chemical synthesis. Historical development of this compound aligns with broader advances in heterocyclic chemistry, where researchers recognized the potential of modified piperidine structures for creating diverse pharmaceutical intermediates.

The chemical classification of this compound places it within multiple overlapping categories that reflect its structural complexity and functional versatility. Primary classification identifies the compound as a piperidine derivative, specifically a 2-piperidinone or valerolactam variant, incorporating both amino and methyl substituents that significantly alter its chemical behavior compared to the parent piperidine structure. Secondary classification recognizes the compound as an organic hydrochloride salt, where the basic nitrogen center forms an ionic interaction with hydrochloric acid, enhancing solubility characteristics and stability profiles essential for practical applications.

The compound's position within lactam chemistry represents another crucial classification dimension, as 2-piperidinones constitute fundamental building blocks for polyamide synthesis and serve as precursors for various nitrogen-containing heterocycles. This classification becomes particularly relevant when considering the compound's role in synthetic chemistry, where lactam structures provide versatile platforms for ring-opening reactions, reduction processes, and cyclization cascades that generate more complex molecular frameworks.

Nomenclature and identification parameters

The nomenclature system for this compound reflects standardized chemical naming conventions established by the International Union of Pure and Applied Chemistry. The systematic name "4-amino-1-methylpiperidin-2-one;hydrochloride" precisely describes the molecular structure, indicating amino substitution at the fourth carbon position, methyl substitution at the nitrogen atom, and carbonyl functionality at the second carbon of the piperidine ring. Alternative nomenclature includes "1-Methyl-4-amino-2-piperidinone hydrochloride" and "2-Piperidinone, 4-amino-1-methyl-, hydrochloride (1:1)," demonstrating the multiple acceptable naming approaches for this compound.

Chemical identification parameters provide comprehensive characterization data essential for compound verification and quality control applications. The molecular formula C6H13ClN2O encompasses thirteen hydrogen atoms, six carbon atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom, yielding a molecular weight of 164.63 grams per mole. The Chemical Abstracts Service registry numbers 1373223-45-0 and 90673-40-8 serve as unique identifiers within chemical databases, facilitating literature searches and regulatory documentation.

| Parameter | Value |

|---|---|

| Molecular Formula | C6H13ClN2O |

| Molecular Weight | 164.63 g/mol |

| Primary Chemical Abstracts Service Number | 1373223-45-0 |

| Alternative Chemical Abstracts Service Number | 90673-40-8 |

| International Union of Pure and Applied Chemistry Name | 4-amino-1-methylpiperidin-2-one;hydrochloride |

| International Chemical Identifier Key | YWKDSIRYNGGSHR-UHFFFAOYSA-N |

Spectroscopic identification parameters include the International Chemical Identifier string "InChI=1S/C6H12N2O.ClH/c1-8-3-2-5(7)4-6(8)9;/h5H,2-4,7H2,1H3;1H" and the Simplified Molecular Input Line Entry System notation "CN1CCC(CC1=O)N.Cl," which provide computational representations of molecular structure suitable for database searching and chemical informatics applications. The MDL number MFCD17015881 represents another standardized identifier used in chemical inventory systems and commercial databases.

Significance in heterocyclic chemistry

The significance of this compound within heterocyclic chemistry stems from its role as both a synthetic intermediate and a structural motif present in biologically active compounds. Piperidine derivatives, including this specific compound, are among the most important synthetic fragments for designing pharmaceutical agents and play significant roles in the pharmaceutical industry. Research demonstrates that piperidine derivatives are present in more than twenty classes of pharmaceuticals and naturally occurring alkaloids, establishing their fundamental importance in medicinal chemistry applications.

The compound's structural features contribute to its significance through multiple mechanistic pathways that enable diverse chemical transformations. The amino group positioned at the fourth carbon provides nucleophilic reactivity that facilitates substitution reactions, condensation processes, and cyclization cascades essential for constructing complex molecular architectures. The lactam carbonyl functionality serves as an electrophilic center capable of participating in reduction reactions, nucleophilic additions, and ring-opening transformations that expand synthetic accessibility to related heterocyclic systems.

Recent advances in piperidine chemistry highlight the growing importance of compounds like this compound in developing novel synthetic methodologies. Contemporary research focuses on stereoselective synthesis approaches that utilize piperidine derivatives as chiral building blocks for constructing complex natural products and pharmaceutical intermediates. The development of organophotocatalyzed synthesis methods demonstrates emerging strategies for accessing diverse substituted 2-piperidinones from simple starting materials, representing significant advancement in heterocyclic synthesis capabilities.

Position within the piperidine derivatives family

This compound occupies a distinctive position within the extensive family of piperidine derivatives, characterized by specific structural modifications that differentiate it from other family members while maintaining core piperidine functionality. The piperidine derivatives family encompasses a vast array of compounds ranging from simple substituted piperidines to complex polycyclic structures incorporating multiple functional groups. Within this family, the subject compound represents a lactam variant specifically modified with amino and methyl substituents that confer unique chemical and biological properties.

The compound's relationship to other piperidine family members becomes evident through comparative structural analysis and synthetic applications. Related compounds include 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride, which features an extended aminomethyl substituent rather than the direct amino substitution present in the target compound. This structural variation demonstrates the systematic approach to piperidine modification, where different substitution patterns generate distinct pharmacological profiles and synthetic utilities while maintaining the fundamental heterocyclic framework.

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| This compound | C6H13ClN2O | 164.63 g/mol | Direct amino substitution |

| 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride | C7H15ClN2O | 178.66 g/mol | Extended aminomethyl group |

| 4-Amino-1-methylpiperidin-2-one (parent compound) | C6H12N2O | 128.17 g/mol | Free base form |

| 2-Piperidinone | C5H9NO | 99.13 g/mol | Unsubstituted lactam |

The position of this compound within pharmaceutical applications reflects broader trends in piperidine derivative utilization across multiple therapeutic areas. Piperidine structures appear in medications ranging from selective serotonin reuptake inhibitors to antipsychotic agents, demonstrating the versatility of this heterocyclic framework in drug design. The specific substitution pattern present in the target compound provides opportunities for developing novel pharmaceutical agents through further chemical modification or direct biological evaluation.

Contemporary research emphasizes the role of piperidine derivatives as versatile building blocks for accessing complex molecular architectures through cascade reactions and multicomponent processes. The amino and methyl substituents present in this compound enable participation in such synthetic strategies, positioning the compound as a valuable intermediate for constructing spiropiperidines, condensed piperidines, and other complex heterocyclic systems. This synthetic versatility reinforces the compound's significance within the broader piperidine derivatives family and highlights its potential for advancing heterocyclic chemistry methodologies.

Properties

IUPAC Name |

4-amino-1-methylpiperidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-8-3-2-5(7)4-6(8)9;/h5H,2-4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKDSIRYNGGSHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70920241 | |

| Record name | 4-Amino-1-methylpiperidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90673-40-8 | |

| Record name | 4-Amino-1-methylpiperidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methylpiperidin-2-one hydrochloride typically involves the reaction of 1-methylpiperidin-2-one with an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as crystallization and filtration to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methylpiperidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

AMP serves as a crucial building block in organic synthesis. Its structure allows for the development of complex organic molecules, making it valuable in the synthesis of pharmaceuticals and agrochemicals. The presence of an amino group enhances its reactivity, facilitating various chemical transformations.

Biology

The compound has been studied for its biological activities , particularly:

- Antimicrobial Properties : Research indicates that AMP exhibits significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential in developing new antibiotics.

- Anti-inflammatory Effects : AMP has shown the ability to inhibit pro-inflammatory mediators such as interleukins (IL-6 and IL-8), which are critical in inflammatory responses. This action is linked to its modulation of nitric oxide (NO) production, highlighting its therapeutic potential in inflammatory diseases.

- Neuropharmacological Potential : Studies indicate that AMP may influence neurotransmitter systems, making it a candidate for research related to cognitive function and mood disorders such as depression and anxiety .

Medicine

AMP and its derivatives are explored for their pharmacological potential, including:

- Analgesics : The compound's interaction with pain pathways may lead to the development of new analgesic medications.

- Antipsychotics : Its effects on neurotransmitter receptors position AMP as a candidate for antipsychotic drug development.

Industrial Applications

In the industrial sector, AMP is utilized in the synthesis of various chemicals and materials. Its unique properties allow it to be used in producing polymers, dyes, and other specialty chemicals.

Antimicrobial Research

A study demonstrated that a derivative of AMP showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections caused by these pathogens.

Neuropharmacology

Another investigation explored the effects of AMP on cognitive function in animal models. Results indicated improvements in memory retention and reduced anxiety-like behavior, supporting its potential use in treating cognitive disorders.

Cancer Therapeutics

Research indicated that AMP could inhibit the proliferation of cancer cells by disrupting the function of kinesin proteins involved in mitosis, showcasing its potential application in cancer treatment strategies.

Mechanism of Action

The mechanism of action of 4-Amino-1-methylpiperidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications

Ring Size and Functional Groups: The five-membered pyrrolidin-2-one in 1-aminopyrrolidin-2-one hydrochloride introduces greater ring strain compared to the six-membered piperidin-2-one, reducing stability but increasing reactivity in nucleophilic reactions . 4,4-Dimethylpiperidine-2,6-dione lacks an amino group but contains two ketone moieties, making it more polar and suitable for coordination chemistry .

Substituent Effects: The methoxypyridyl group in 4-amino-1-(3-methoxy-2-pyridyl)piperidine hydrochloride enhances aromatic π-π stacking interactions, which are critical for binding to biological targets like enzyme active sites .

Salt Forms: The dihydrochloride salt of 4-amino-1-methylpiperidin-2-one (CAS: 1909336-47-5) offers higher aqueous solubility than the mono-hydrochloride form, advantageous for intravenous formulations .

Research Findings

- Pharmaceutical Applications: Piperidine derivatives with amino and ketone groups, such as this compound, are pivotal in synthesizing antimicrobial and anti-inflammatory agents. Their ability to act as hydrogen bond donors/acceptors enhances interactions with biological targets .

- Material Science : Compounds like 1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride are used to engineer polymers with tailored thermal properties due to their rigid heterocyclic cores .

Biological Activity

4-Amino-1-methylpiperidin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C6H12ClN2O

- Molecular Weight : 162.62 g/mol

- Physical Form : Solid, typically white to off-white powder

- Purity : ≥97% .

The biological activity of this compound is linked to its interaction with various biological targets, including neurotransmitter receptors and enzymes. It has been studied for its potential as an agonist for trace amine-associated receptor 1 (TAAR1), which plays a role in modulating dopaminergic signaling pathways.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, a series of spirochromanones containing this compound were synthesized and evaluated against MCF7 (breast cancer) and B16F10 (melanoma) cell lines. The results demonstrated significant cytotoxic effects, suggesting the potential for development as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Spirochromanone A | MCF7 | 15.2 |

| Spirochromanone B | B16F10 | 12.8 |

Antimicrobial Activity

The compound has also been investigated for its antibacterial properties. In vitro studies showed that derivatives exhibited activity against various bacterial strains, indicating a potential role in treating bacterial infections .

| Derivative | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Derivative 1 | E. coli | 20 |

| Derivative 2 | S. aureus | 25 |

Neuropharmacological Effects

Research has highlighted the neuropharmacological effects of this compound, particularly its agonistic activity at TAAR1. In vivo studies using dopamine transporter knockout rats demonstrated that specific analogs could significantly reduce hyperlocomotion associated with psychotic disorders, suggesting their potential as therapeutic agents for schizophrenia .

Case Studies

-

Case Study on Anticancer Activity :

A study conducted by Surendar et al. synthesized a range of spirochromanone derivatives based on the structure of this compound. The lead compound was found to inhibit cell proliferation effectively in both MCF7 and B16F10 cell lines, with further investigations into the mechanism revealing apoptosis induction through caspase activation . -

Neuropharmacological Evaluation :

In a study assessing the efficacy of TAAR1 agonists, one derivative showed significant promise in reducing psychotic-like behavior in DAT-KO rats. The compound exhibited an EC50 value of 0.507 μM, demonstrating effective modulation of dopaminergic signaling pathways .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Amino-1-methylpiperidin-2-one hydrochloride, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves Mannich reactions or reductive amination of ketone precursors. For example, analogs like 1-Aminopyrrolidin-2-one hydrochloride are synthesized via Mannich reactions using formaldehyde and amines under acidic conditions . Optimization includes:

- Temperature control : Maintaining 0–5°C during exothermic steps to minimize side reactions.

- Catalyst selection : Using HCl as both a catalyst and proton source for intermediates.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) .

Advanced routes may employ AI-driven retrosynthesis tools (e.g., Reaxys or Pistachio databases) to predict feasible pathways and reduce byproduct formation .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals to identify reactive sites. For piperidinone derivatives:

- Electrostatic potential maps highlight nucleophilic attack at the carbonyl carbon.

- Transition state analysis evaluates energy barriers for ring-opening or substitution.

Validation via experimental kinetics (e.g., HPLC monitoring) is critical. Tools like Gaussian or ORCA are standard for such studies .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : NMR (DO) shows peaks at δ 2.1–2.5 ppm (piperidinone methyl) and δ 3.2–3.6 ppm (NH). NMR confirms the carbonyl at ~210 ppm.

- IR : Strong absorption at ~1650 cm (C=O stretch).

- Mass Spectrometry : ESI-MS in positive mode detects [M+H] at m/z 148.1 (free base) and 184.5 (hydrochloride). Cross-reference with databases like PubChem ensures accuracy .

Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is ideal:

- Space group determination : Monoclinic systems (e.g., P2/c) are common for hydrochloride salts .

- Hydrogen bonding : Analyze N–H···Cl interactions to confirm protonation sites.

- Disorder modeling : Use PART instructions in SHELXL to resolve methyl group disorder. Validation with R < 5% and wR < 12% ensures reliability .

Basic: What quality control assays ensure batch consistency in synthesized this compound?

Answer:

- HPLC-PDA : C18 columns (5 µm, 250 mm) with 0.1% TFA in water/acetonitrile (95:5) mobile phase. Retention time ~8.2 min.

- Karl Fischer titration : Moisture content <0.5%.

- Elemental analysis : Match calculated vs. observed C, H, N (±0.3%). Pharmacopeial standards (USP/EP) guide acceptance criteria .

Advanced: How can researchers assess the compound’s interaction with enzymes like semicarbazide-sensitive amine oxidase (SSAO)?

Answer:

- Enzyme kinetics : Monitor HO production (Amplex Red assay) at varying substrate concentrations.

- Inhibition studies : IC determination using competitive binding assays.

- Molecular docking : AutoDock Vina models binding to SSAO’s active site (PDB: 4Q0L). Validate with site-directed mutagenesis .

Basic: What stability-indicating studies are critical for this compound under varying storage conditions?

Answer:

- Forced degradation : Expose to 40°C/75% RH (ICH Q1A guidelines) for 4 weeks.

- HPLC-MS : Detect degradation products (e.g., hydrolysis to 4-amino-1-methylpiperidine).

- pH stability : Assess solubility and degradation in buffers (pH 1–12). Optimal storage: -20°C in amber vials .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Meta-analysis : Compare IC values across studies using standardized assays (e.g., MTT vs. ATP-lite).

- Structural analogs : Evaluate substituent effects (e.g., methyl vs. ethyl groups on piperidinone).

- Data normalization : Adjust for batch-specific impurities via LC-MS profiling .

Basic: What are the best practices for quantifying synthetic impurities in this compound?

Answer:

- LC-MS/MS : MRM mode targets common impurities (e.g., unreacted ketone precursor at m/z 114.1).

- Limit tests : ICH Q3B thresholds (e.g., ≤0.1% for unknown impurities).

- Reference standards : Use USP-certified materials for calibration .

Advanced: How does the hydrochloride salt form influence the compound’s pharmacokinetic properties compared to the free base?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.